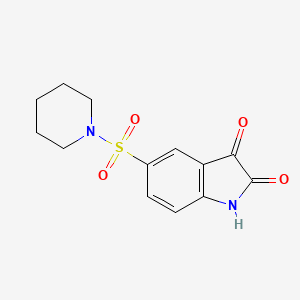

5-(piperidin-1-ylsulfonyl)-1H-indole-2,3-dione

Overview

Description

5-(piperidin-1-ylsulfonyl)indoline-2,3-dione is a synthetic organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the indoline-2,3-dione derivatives, which are known for their diverse biological activities. The presence of the piperidin-1-ylsulfonyl group enhances its pharmacological properties, making it a promising candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione typically involves the following steps:

Formation of Indoline-2,3-dione Core: The indoline-2,3-dione core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable reagent such as phosgene or triphosgene.

Introduction of Piperidin-1-ylsulfonyl Group: The piperidin-1-ylsulfonyl group is introduced via a sulfonylation reaction. This involves reacting the indoline-2,3-dione core with piperidine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(piperidin-1-ylsulfonyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline or indole derivatives.

Substitution: The piperidin-1-ylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Indoline or indole derivatives.

Substitution: Various substituted indoline-2,3-dione derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways.

Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it can inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Similar Compounds

5-(trifluoromethyl)piperidin-1-ylsulfonyl)indoline-2,3-dione: Known for its antiviral activity.

5-(methylthiazol-2-ylidene)hydrazineylidene)indolin-2-one: Exhibits prominent antiviral activities as HIV reverse transcriptase inhibitors.

Uniqueness

5-(piperidin-1-ylsulfonyl)indoline-2,3-dione stands out due to its unique combination of the indoline-2,3-dione core and the piperidin-1-ylsulfonyl group, which enhances its pharmacological properties and broadens its range of applications.

Biological Activity

5-(Piperidin-1-ylsulfonyl)-1H-indole-2,3-dione, also referred to as 5-PSI, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-PSI belongs to the class of indole derivatives, specifically isatin derivatives. Its molecular formula is C₁₃H₁₄N₂O₄S with a molecular weight of approximately 294.33 g/mol. The compound features an indole core with a sulfonamide group attached to a piperidine ring, contributing to its unique biological properties.

Biological Activities

Research indicates that 5-PSI exhibits various biological activities, notably in neuropharmacology and antimicrobial research . Below are some key areas of activity:

Anticonvulsant Activity

In vivo studies have shown that 5-PSI has potential as an anticonvulsant agent. Its efficacy is attributed to its ability to modulate neurotransmitter systems, which are critical in seizure activity regulation. The compound's mechanism involves interactions with specific receptors that influence neuronal excitability.

Antimicrobial Properties

5-PSI and its derivatives have been evaluated for antimicrobial activity against various pathogens. Studies have indicated that certain derivatives exhibit significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-PSI Derivative A | S. aureus | 0.25 μg/mL |

| 5-PSI Derivative B | E. coli | 0.50 μg/mL |

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on enzymes involved in disease processes, particularly those related to cancer and infectious diseases. Molecular docking studies suggest that 5-PSI can effectively bind to active sites of enzymes implicated in these pathways.

The biological activity of 5-PSI is primarily mediated through its interaction with specific molecular targets:

- Neurotransmitter Modulation : By interacting with neurotransmitter receptors, 5-PSI influences neuronal signaling pathways, contributing to its anticonvulsant effects.

- Enzyme Inhibition : The compound inhibits various enzymes by binding to their active sites, which alters their function and can lead to therapeutic effects against diseases like cancer.

- Antimicrobial Action : The sulfonamide group enhances the compound's ability to penetrate bacterial cell walls, increasing its efficacy against microbial targets.

Research Findings

Recent studies have explored the synthesis and modification of 5-PSI to enhance its biological activity. For instance, derivatives with substitutions at the indole ring have shown improved potency against specific targets.

Case Studies

A notable study demonstrated the synthesis of several derivatives of 5-PSI which were screened for their biological activities:

| Derivative | Activity Type | IC50 Value |

|---|---|---|

| Derivative A | Antimicrobial | 0.22 μg/mL |

| Derivative B | Anticonvulsant | >10 μM |

These findings highlight the potential for structural modifications to optimize the pharmacological properties of indole derivatives.

Properties

IUPAC Name |

5-piperidin-1-ylsulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c16-12-10-8-9(4-5-11(10)14-13(12)17)20(18,19)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATIWPMEKYVTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399501 | |

| Record name | 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329905-79-5 | |

| Record name | 5-(Piperidine-1-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.